REACTION_CXSMILES
|
FC(F)(F)C(O)=O.[CH3:8][C:9]1[CH:18]=[C:17]2[C:12]([N:13]=[CH:14][C:15]([NH2:19])=[N:16]2)=[CH:11][CH:10]=1.C(N(CC)CC)C.[C:27](N1C=CC=CC1=O)(N1C=CC=CC1=O)=[S:28]>C(Cl)Cl>[N:19]([C:15]1[CH:14]=[N:13][C:12]2[C:17](=[CH:18][C:9]([CH3:8])=[CH:10][CH:11]=2)[N:16]=1)=[C:27]=[S:28] |f:0.1|
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Name
|
|
Quantity
|
546 mg
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F.CC1=CC=C2N=CC(=NC2=C1)N
|
Name
|
|
Quantity
|
243 mg
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
557 mg
|
Type
|
reactant
|
Smiles
|
C(=S)(N1C(C=CC=C1)=O)N1C(C=CC=C1)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The reaction was directly eluted on a 120 g silica gel cartridge with 0 to 25% EtOAc in hexane, 25 min, at 35 mL/min
|
Duration
|
25 min
|
Name
|
|
Type
|
product
|
Smiles
|
N(=C=S)C1=NC2=CC(=CC=C2N=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.919 mmol | |
AMOUNT: MASS | 185 mg | |
YIELD: PERCENTYIELD | 46% | |
YIELD: CALCULATEDPERCENTYIELD | 46% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |